2-((5-(4-bromophenyl)-1-phenyl-1H-imidazol-2-yl)thio)-1-(indolin-1-yl)ethanone
Description
The compound 2-((5-(4-bromophenyl)-1-phenyl-1H-imidazol-2-yl)thio)-1-(indolin-1-yl)ethanone is a synthetic heterocyclic molecule featuring a 1-phenylimidazole core substituted with a 4-bromophenyl group at the 5-position, a thioether linkage, and an indolin-1-yl ethanone moiety. The bromophenyl group is a common pharmacophore in bioactive molecules, influencing electronic properties and binding interactions .
Properties
IUPAC Name |
2-[5-(4-bromophenyl)-1-phenylimidazol-2-yl]sulfanyl-1-(2,3-dihydroindol-1-yl)ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H20BrN3OS/c26-20-12-10-19(11-13-20)23-16-27-25(29(23)21-7-2-1-3-8-21)31-17-24(30)28-15-14-18-6-4-5-9-22(18)28/h1-13,16H,14-15,17H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DKSRPYNQSQIIHT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C2=CC=CC=C21)C(=O)CSC3=NC=C(N3C4=CC=CC=C4)C5=CC=C(C=C5)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H20BrN3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
490.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Imidazole Ring Formation via Debus-Radziszewski Reaction
The Debus-Radziszewski reaction is a classical method for synthesizing imidazoles from 1,2-diketones, aldehydes, and ammonia. For this compound:
- Reactants :
- Mechanism :
Condensation of glyoxal and aldehyde forms an intermediate α-aminoketone, which cyclizes with thiocyanate to yield the 2-thiol-substituted imidazole. - Conditions :
Reflux in ethanol with catalytic acetic acid (5–10 mol%) at 80°C for 12–24 hours. - Yield : 60–75% after recrystallization from ethanol/water.
Analytical Data :
Alternative Route: Cyclization of Thiourea Derivatives
Thioureas can cyclize under basic conditions to form imidazolethiols:
- Reactants :
- N-(4-Bromophenyl)-N'-phenylthiourea
- α-Bromoacetophenone
- Conditions :
Reflux in DMF with K₂CO₃ (2 eq) for 6 hours. - Yield : 55–65%.
Synthesis of 1-(Indolin-1-yl)ethan-1-one
Friedel-Crafts Acylation of Indoline
Indoline undergoes electrophilic substitution at the α-position under Friedel-Crafts conditions:
- Reactants :
- Indoline
- Acetyl chloride
- AlCl₃ (Lewis acid)
- Conditions :
Stirred in dichloromethane at 0°C → room temperature for 4 hours. - Yield : 80–85% after column chromatography (SiO₂, hexane/EtOAc 4:1).
Analytical Data :
Bromination at the α-Position
To introduce a leaving group for thioether formation:
- Reactants :
- 1-(Indolin-1-yl)ethanone
- N-Bromosuccinimide (NBS)
- AIBN (radical initiator)
- Conditions :
Reflux in CCl₄ for 3 hours under N₂. - Yield : 70–75%.
Analytical Data :
- ¹H NMR (400 MHz, CDCl₃) : δ 7.30–7.12 (m, 4H, indoline), 4.50 (t, J = 7.2 Hz, 2H, NCH₂), 3.85 (s, 2H, CH₂Br), 2.50 (s, 3H, COCH₃).
Coupling of Imidazolethiol and Bromoethanone
Nucleophilic Substitution
The thiolate anion attacks the α-bromo ketone:
- Reactants :
- 5-(4-Bromophenyl)-1-phenyl-1H-imidazole-2-thiol
- 1-(Indolin-1-yl)-2-bromoethanone
- K₂CO₃ (base)
- Conditions :
DMF, 60°C, 8–12 hours under N₂. - Yield : 50–60% after HPLC purification.
Optimization Notes :
- Excess K₂CO₃ (3 eq) improves deprotonation of the thiol.
- Anhydrous DMF prevents hydrolysis of the bromoethanone.
Analytical Data :
- ¹H NMR (400 MHz, CDCl₃) : δ 7.85 (d, J = 8.4 Hz, 2H, BrC₆H₄), 7.50–7.40 (m, 5H, Ph), 7.30–7.10 (m, 4H, indoline), 4.55 (t, J = 7.2 Hz, 2H, NCH₂), 3.90 (s, 2H, SCH₂), 2.55 (s, 3H, COCH₃).
- ¹³C NMR (100 MHz, CDCl₃) : δ 195.2 (C=O), 148.5 (imidazole C2), 136.0–115.0 (aromatic carbons), 48.5 (SCH₂), 30.2 (COCH₃).
Oxidative Coupling Using I₂
For substrates prone to elimination:
- Reactants :
- Imidazolethiol
- 1-(Indolin-1-yl)ethanone
- I₂ (oxidizing agent)
- Conditions :
MeOH, rt, 24 hours. - Yield : 40–50%.
Scale-Up and Industrial Considerations
Purification Challenges
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the imidazole ring or the bromophenyl group, potentially leading to dehalogenation or hydrogenation products.
Substitution: Nucleophilic substitution reactions can occur at the bromophenyl group, where the bromine atom is replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents like dimethylformamide (DMF).
Major Products
Sulfoxides and Sulfones: From oxidation reactions.
Dehalogenated or Hydrogenated Derivatives: From reduction reactions.
Substituted Phenyl Derivatives: From nucleophilic substitution reactions.
Scientific Research Applications
2-((5-(4-bromophenyl)-1-phenyl-1H-imidazol-2-yl)thio)-1-(indolin-1-yl)ethanone has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as an anticancer agent due to its ability to interact with specific molecular targets involved in cancer cell proliferation.
Biological Studies: The compound is used in studies exploring its effects on various biological pathways, including apoptosis and cell signaling.
Chemical Biology: It serves as a probe to study the interactions between small molecules and proteins, aiding in the identification of new drug targets.
Industrial Applications: The compound’s unique structure makes it a candidate for the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-((5-(4-bromophenyl)-1-phenyl-1H-imidazol-2-yl)thio)-1-(indolin-1-yl)ethanone involves its interaction with molecular targets such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The specific pathways involved can include:
Inhibition of Kinases: The compound may inhibit kinases involved in cell signaling pathways, leading to reduced cell proliferation.
Induction of Apoptosis: It can trigger programmed cell death in cancer cells by activating pro-apoptotic proteins or inhibiting anti-apoptotic proteins.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
Key structural analogs differ in the substituents on the imidazole nitrogen (N1) and modifications to the thioether-linked ethanone group:
Substituent Impact :
- N1 Substituents : The phenyl group in the target compound may enhance π-π stacking interactions in biological targets compared to allyl or isobutyl groups, which prioritize solubility or membrane permeability .
- Bromophenyl Group : Present in all listed compounds, this group is associated with enhanced halogen bonding and electronic effects, critical for bioactivity .
Biological Activity
The compound 2-((5-(4-bromophenyl)-1-phenyl-1H-imidazol-2-yl)thio)-1-(indolin-1-yl)ethanone is a complex organic molecule that has garnered attention due to its potential biological activities, particularly in medicinal chemistry. This article explores the biological activity of this compound, focusing on its mechanisms, effects on various biological systems, and relevant research findings.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 388.3 g/mol. The structure includes an imidazole ring, a thioether linkage, and an indole moiety, which contribute to its unique biological properties.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 388.3 g/mol |
| CAS Number | 1207006-59-4 |
Antimicrobial Properties
Research indicates that compounds with imidazole and thiazole moieties often exhibit antimicrobial activity. The presence of the thioether group in this compound enhances its ability to interact with cellular targets, potentially inhibiting bacterial growth. In vitro studies have shown that derivatives of imidazole can effectively inhibit various strains of bacteria and fungi .
Anticancer Activity
The anticancer potential of this compound is significant due to its ability to interact with DNA and inhibit specific enzymes involved in cancer cell proliferation. Studies have demonstrated that similar compounds can induce apoptosis in cancer cells by disrupting the cell cycle and promoting cell death through various pathways, including the activation of caspases and modulation of Bcl-2 family proteins .
The mechanism by which this compound exerts its biological effects involves:
- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes that are crucial for cellular metabolism.
- DNA Interaction : It has been suggested that the compound can intercalate into DNA strands, leading to structural alterations that prevent replication .
Study 1: Antimicrobial Efficacy
A study conducted by Abdel-Wahab et al. (2023) focused on the antimicrobial properties of related imidazole derivatives. The results indicated a strong correlation between structural modifications and increased antimicrobial activity against Gram-positive and Gram-negative bacteria. The introduction of bromine in the phenyl ring was found to enhance activity significantly .
Study 2: Anticancer Properties
In another investigation published in Molecules, researchers explored the anticancer properties of imidazole derivatives, including those similar to our compound. The study reported that these compounds exhibited cytotoxic effects on human cancer cell lines, with IC50 values indicating potent activity at micromolar concentrations .
Q & A
Q. What are the key steps and optimal conditions for synthesizing 2-((5-(4-bromophenyl)-1-phenyl-1H-imidazol-2-yl)thio)-1-(indolin-1-yl)ethanone?
The synthesis involves multi-step reactions:
Imidazole core formation : Condensation of glyoxal derivatives with aryl amines under reflux (e.g., ethanol, 80°C) to generate the imidazole ring .
Thioether linkage introduction : Reaction of the imidazole intermediate with a thiol-containing compound (e.g., 1-indolin-1-yl ethanethiol) in basic conditions (e.g., K₂CO₃ in DMF) .
Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) and recrystallization to achieve >95% purity .
Critical parameters include solvent polarity (polar aprotic solvents enhance nucleophilicity) and temperature control to prevent side reactions .
Q. How is the molecular structure of this compound validated post-synthesis?
Analytical techniques include:
- NMR spectroscopy : H and C NMR confirm substituent positions (e.g., bromophenyl protons at δ 7.2–7.8 ppm) .
- Mass spectrometry (MS) : High-resolution MS validates the molecular ion peak (e.g., m/z calculated for C₂₇H₂₁BrN₃OS: 538.04) .
- X-ray crystallography (if crystalline): Resolves spatial orientation of the imidazole and indoline moieties .
Advanced Research Questions
Q. How can researchers address low yields during thioether bond formation in the synthesis?
Low yields may arise from steric hindrance at the imidazole C-2 position or competing oxidation. Mitigation strategies:
- Catalyst optimization : Use Pd/Cu catalysts to accelerate coupling reactions .
- Solvent selection : Switch to DMSO or THF to improve solubility of aromatic intermediates .
- Reaction monitoring : Employ TLC or HPLC to track intermediate formation and adjust stoichiometry dynamically .
Q. What methodologies resolve contradictions in reported biological activity data (e.g., enzyme inhibition vs. cytotoxicity)?
Contradictions may stem from assay conditions or off-target effects. Recommended approaches:
- Dose-response studies : Establish IC₅₀ curves across multiple concentrations (e.g., 0.1–100 µM) to differentiate specific vs. nonspecific effects .
- Metabolic stability assays : Evaluate liver microsome stability to rule out rapid degradation masking activity .
- Structural analogs comparison : Test derivatives (e.g., replacing bromophenyl with chlorophenyl) to isolate pharmacophore contributions .
Q. How does the electron-withdrawing 4-bromophenyl group influence reactivity in functionalization reactions?
The bromine substituent:
- Deactivates the phenyl ring , directing electrophilic substitution to the meta position .
- Enhances oxidative stability : Reduces unwanted side reactions during thioether formation compared to electron-donating groups (e.g., methoxy) .
- Facilitates cross-coupling : Enables Suzuki-Miyaura reactions for further derivatization (e.g., replacing Br with aryl/heteroaryl groups) .
Experimental Design and Data Analysis
Q. What in vitro assays are suitable for evaluating this compound’s kinase inhibition potential?
- Kinase profiling panels : Use broad-spectrum kinase assays (e.g., Eurofins KinaseProfiler) to identify targets .
- ATP-competitive binding assays : Measure displacement of fluorescent ATP analogs (e.g., ADP-Glo™) .
- Cellular validation : Pair with Western blotting for phosphorylation status of downstream markers (e.g., ERK1/2) .
Q. How can computational modeling guide SAR studies for this compound?
- Docking simulations : Map interactions between the indoline moiety and kinase ATP-binding pockets (e.g., using AutoDock Vina) .
- QM/MM calculations : Predict electronic effects of substituents (e.g., bromine’s impact on imidazole pKa) .
- ADMET prediction : Use tools like SwissADME to prioritize derivatives with favorable pharmacokinetic profiles .
Handling Data Contradictions
Q. Discrepancies in IC₅₀ values across cell lines: How to determine if they reflect true biological variation?
- Control normalization : Use housekeeping genes (e.g., GAPDH) to standardize viability assays .
- Mechanistic studies : Perform RNA-seq to identify differential pathway activation (e.g., apoptosis vs. autophagy) .
- Batch-effect checks : Replicate experiments with fresh compound batches to rule out degradation .
Structural and Functional Insights
Q. Why does the indoline moiety enhance metabolic stability compared to open-chain analogs?
- Conformational rigidity : The fused bicyclic structure reduces cytochrome P450-mediated oxidation .
- Hydrogen-bonding capacity : The indoline NH group forms stable interactions with serum albumin, prolonging half-life .
Methodological Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
